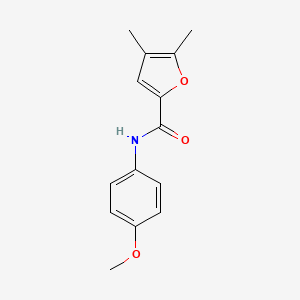
N-(4-methoxyphenyl)-4,5-dimethyl-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxyphenyl)-4,5-dimethyl-2-furamide, also known as MDMF, is a synthetic compound that belongs to the class of furan derivatives. It has been extensively studied for its various biological properties and potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of N-(4-methoxyphenyl)-4,5-dimethyl-2-furamide is not fully understood. However, it has been shown to modulate various signaling pathways involved in cell growth, differentiation, and survival. It is believed to act through the inhibition of certain enzymes and receptors, leading to the regulation of gene expression and protein synthesis.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-4,5-dimethyl-2-furamide has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-tumor properties. It has also been shown to improve cognitive function and memory in animal models of neurodegenerative diseases. Additionally, N-(4-methoxyphenyl)-4,5-dimethyl-2-furamide has been shown to reduce pain and inflammation in animal models of arthritis and other inflammatory conditions.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(4-methoxyphenyl)-4,5-dimethyl-2-furamide for lab experiments is its relatively low toxicity and high solubility in water and organic solvents. This makes it easy to administer and study in vitro and in vivo. However, one of the limitations of N-(4-methoxyphenyl)-4,5-dimethyl-2-furamide is its limited stability in solution, which can make it difficult to use in long-term experiments.
Future Directions
There are several future directions for the study of N-(4-methoxyphenyl)-4,5-dimethyl-2-furamide. One area of interest is the development of N-(4-methoxyphenyl)-4,5-dimethyl-2-furamide derivatives with improved potency and selectivity for specific targets. Additionally, further investigation is needed to fully understand the mechanism of action of N-(4-methoxyphenyl)-4,5-dimethyl-2-furamide and its potential therapeutic applications in various diseases. Finally, more research is needed to explore the safety and efficacy of N-(4-methoxyphenyl)-4,5-dimethyl-2-furamide in clinical trials.
Synthesis Methods
N-(4-methoxyphenyl)-4,5-dimethyl-2-furamide can be synthesized through a multi-step process involving the reaction of 4-methoxyphenylacetic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 4,5-dimethylfuran-2-amine. The final product is obtained through the purification of the crude product using column chromatography.
Scientific Research Applications
N-(4-methoxyphenyl)-4,5-dimethyl-2-furamide has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, cancer research, and drug discovery. It has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's and Alzheimer's. Additionally, N-(4-methoxyphenyl)-4,5-dimethyl-2-furamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. It has also been investigated as a potential drug target for the treatment of pain and inflammation.
properties
IUPAC Name |
N-(4-methoxyphenyl)-4,5-dimethylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-9-8-13(18-10(9)2)14(16)15-11-4-6-12(17-3)7-5-11/h4-8H,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBYBYGWMAXSVHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=C1)C(=O)NC2=CC=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

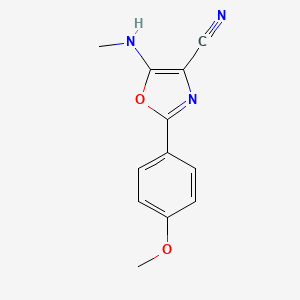
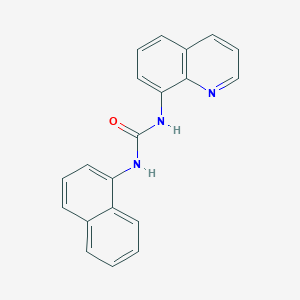

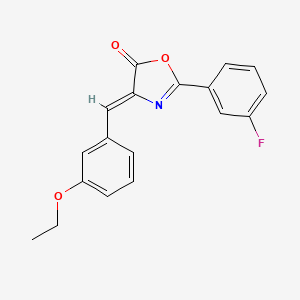
![1-[3-(4-tert-butylphenyl)acryloyl]-4-methylpiperidine](/img/structure/B5831791.png)
![{4-[(3-methoxybenzoyl)amino]phenyl}acetic acid](/img/structure/B5831792.png)
![4-[({[(2-furylmethyl)amino]carbonothioyl}amino)methyl]benzenesulfonamide](/img/structure/B5831802.png)
![N-(tert-butyl)-3-[(2-pyrazinylcarbonyl)hydrazono]butanamide](/img/structure/B5831804.png)
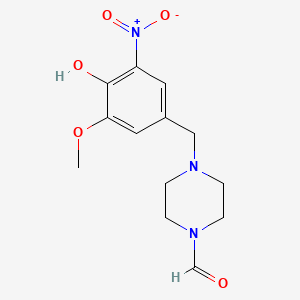
![ethyl 5-(aminocarbonyl)-2-[(dichloroacetyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B5831813.png)
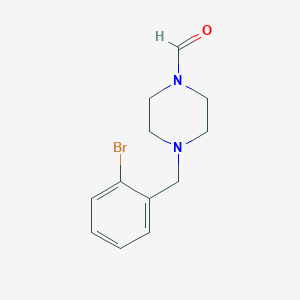
![2-(2,3-dihydro-1H-indol-1-ylcarbonyl)-3H-benzo[f]chromen-3-one](/img/structure/B5831832.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-(2-furyl)acrylamide](/img/structure/B5831859.png)
![3-(2-furyl)-N-[2-(1-piperidinyl)phenyl]acrylamide](/img/structure/B5831865.png)